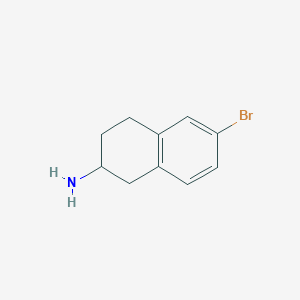

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Overview

Description

Synthesis Analysis

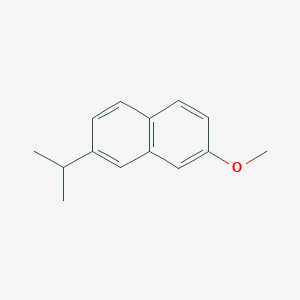

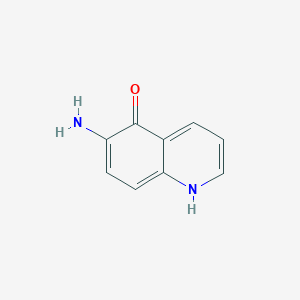

The synthesis of derivatives closely related to 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, such as 2-amino-1,2,3,4-tetrahydronaphthalene derivatives, involves multiple steps starting from simpler naphthalene precursors. For instance, a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol has been reported, involving seven steps with an overall yield of 44% (Göksu et al., 2003). Similarly, an alternative synthesis approach has been developed for dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, showcasing the versatility of synthetic routes available for such compounds (Öztaşkın et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been a subject of interest due to its complex nature and potential for further functionalization. Studies involving X-ray diffraction and NMR techniques have been instrumental in characterizing these molecules, revealing their intricate structures and the potential for forming various isomers and derivatives (Drawanz et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives showcase the compound's reactivity and versatility. For example, cycloaddition reactions have been utilized to construct multi-substituted dihydronaphthalene scaffolds, demonstrating the compound's utility in synthesizing complex molecular structures (Fang et al., 2009). Additionally, conjugate addition reactions in water have been explored, further highlighting the compound's chemical properties and its potential applications in organic synthesis (Malhotra et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in their application and handling. Crystallographic studies provide insight into the compound's solid-state characteristics and intermolecular interactions, which are essential for understanding its behavior in various solvents and conditions (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of this compound, are central to its utility in synthetic chemistry. Its ability to participate in diverse chemical reactions, such as domino reactions for the synthesis of polyaromatic hydrocarbons, underscores its value in constructing complex molecular architectures (Thimmarayaperumal & Shanmugam, 2017).

Scientific Research Applications

Environmental and Health Implications of Brominated Compounds

Brominated compounds, including those structurally similar or related to 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, are widely studied for their environmental presence and toxicological effects. These studies offer insights into the broader context of brominated chemical applications and concerns.

Environmental Concentrations and Toxicology : The study on 2,4,6-Tribromophenol, a brominated compound, highlights its widespread production and environmental ubiquity, raising concerns about its toxicokinetics and toxicodynamics. This research underscores the importance of understanding the environmental behavior and potential health impacts of brominated chemicals, including those structurally related to this compound (Koch & Sures, 2018).

Degradation of Nitrogen-containing Compounds : Advanced oxidation processes (AOPs) have been identified as effective in degrading nitrogen-containing compounds, including amines, which could be structurally similar or have comparable chemical behaviors to this compound. This suggests potential methodologies for mitigating environmental and health risks associated with such chemicals (Bhat & Gogate, 2021).

Toxicity of Brominated Flame Retardants : Brominated flame retardants, which include a broad range of brominated compounds, have been scrutinized for their potential to degrade into environmentally persistent and toxicologically significant products. Studies have focused on their distribution, toxicity, and impact on human health and the environment, indicating the critical need for detailed examination of all brominated chemicals, including this compound (Sharma et al., 2022).

Amine-functionalized Materials : Research into amine-functionalized metal–organic frameworks (MOFs) underscores the utility of amine groups in various applications, including CO2 capture and catalysis. By extension, the study of brominated amines like this compound could contribute valuable insights into the development of new materials and environmental solutions (Lin, Kong, & Chen, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine are likely to be the neurotransmitters serotonin and norepinephrine . It has been shown to inhibit the reuptake of these neurotransmitters, and likely induces their release as well . It is also likely to act on dopamine .

Mode of Action

this compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, which increases the concentration of these neurotransmitters in the synaptic cleft . This leads to an enhanced neurotransmission .

Biochemical Pathways

The affected pathways are those involving the neurotransmitters serotonin, norepinephrine, and possibly dopamine . By inhibiting the reuptake of these neurotransmitters, this compound can affect various physiological functions regulated by these neurotransmitters, such as mood, appetite, and sleep.

Result of Action

The molecular and cellular effects of this compound’s action would be an increase in the synaptic concentrations of serotonin, norepinephrine, and possibly dopamine . This could lead to changes in neuronal signaling and ultimately influence various physiological functions.

properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALPFDUOAVVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434913 | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167355-41-1 | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

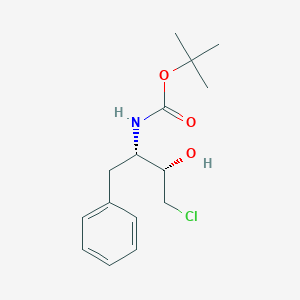

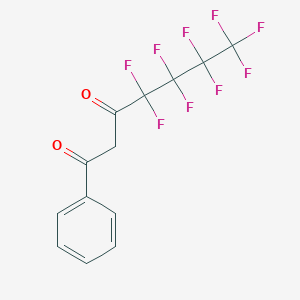

Synthesis routes and methods I

Procedure details

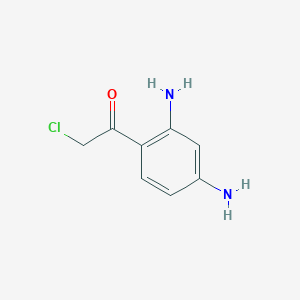

Synthesis routes and methods II

Procedure details

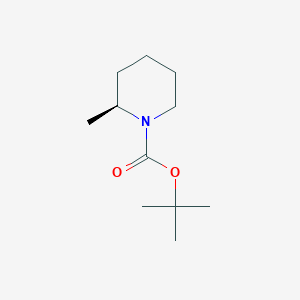

Synthesis routes and methods III

Procedure details

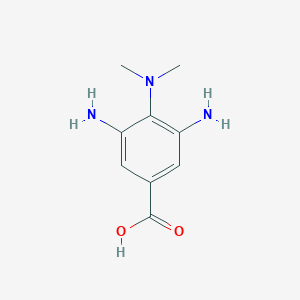

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)